methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroacetamido group attached to a phenylpropanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetic acid, phenylalanine, and methanol.
Formation of Chloroacetamide: 2-chloroacetic acid is reacted with ammonia or an amine to form 2-chloroacetamide.
Coupling Reaction: The chloroacetamide is then coupled with phenylalanine under suitable conditions to form the desired product.
Esterification: Finally, the product is esterified using methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Hydrolysis: Formation of 2-(2-chloroacetamido)-3-phenylpropanoic acid.
Reduction: Formation of 2-(2-aminoacetamido)-3-phenylpropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-(2-bromoacetamido)-3-phenylpropanoate: Similar structure but with a bromo group instead of a chloro group.
Methyl (2S)-2-(2-iodoacetamido)-3-phenylpropanoate: Similar structure but with an iodo group instead of a chloro group.
Methyl (2S)-2-(2-fluoroacetamido)-3-phenylpropanoate: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
Methyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate is unique due to its specific reactivity and potential applications. The presence of the chloro group provides distinct chemical properties that can be leveraged in various synthetic and biological contexts.
Eigenschaften
Molekularformel |
C12H14ClNO3 |
---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
methyl (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
WXAFKBZLGNLNJT-JTQLQIEISA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCl |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.